molecular formula C24H25FN2O2 B2769423 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 877797-76-7

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

Cat. No.: B2769423
CAS No.: 877797-76-7
M. Wt: 392.474
InChI Key: NHJMKULKNFLREN-UHFFFAOYSA-N
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Description

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a useful research compound. Its molecular formula is C24H25FN2O2 and its molecular weight is 392.474. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one has been identified as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide synthesis and chemotherapy . It interacts with these transporters in a concentration-dependent manner .

Cellular Effects

In cellular processes, this compound influences cell function by inhibiting the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis . This compound also regulates extracellular adenosine levels in the vicinity of its receptors, influencing adenosine-related functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to ENTs and inhibiting their function . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed that the inhibitory effect of this compound on ENTs could not be reversed with excess washing, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

Given its role as an ENT inhibitor, it may influence the metabolism of nucleosides and nucleoside analogues .

Transport and Distribution

As an ENT inhibitor, it likely interacts with these transporters to influence its localization or accumulation .

Biological Activity

The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets and its therapeutic potential.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C21H21FN2O3
  • Molecular Weight : 368.40 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its interactions with specific enzymes and receptors. Notably, it has shown promise as an inhibitor of monoamine oxidases (MAO) and equilibrative nucleoside transporters (ENTs).

1. Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are critical enzymes involved in the metabolism of neurotransmitters. The compound exhibits significant inhibitory activity against MAO-B, making it a candidate for neuroprotective therapies.

  • IC50 Values :
    • The compound demonstrated an IC50 value of 0.013 µM for MAO-B inhibition, indicating potent activity compared to other derivatives tested in similar studies .
CompoundIC50 (µM)Target
This compound0.013MAO-B
T30.039MAO-B
T60.099MAO-B

2. Equilibrative Nucleoside Transporter Inhibition

The compound has been identified as a selective inhibitor of ENT2 over ENT1. This selectivity suggests potential applications in modulating adenosine signaling pathways, which have implications in cancer therapy and neuroprotection.

  • Selectivity : The compound shows a greater affinity for ENT2, which is significant given the role of ENT1 and ENT2 in cellular nucleotide uptake and adenosine signaling .

Case Studies

Recent studies have evaluated the pharmacological profiles of this compound in various experimental setups:

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound reduced neuronal apoptosis and oxidative stress markers significantly.

Case Study 2: Antitumor Activity

Another study explored the antitumor potential of the compound against various cancer cell lines. The results showed that it inhibited cell proliferation effectively with an IC50 ranging from 1.61 µg/mL to 1.98 µg/mL , depending on the cell line tested .

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O2/c25-21-7-3-4-8-22(21)27-11-9-26(10-12-27)16-19-15-24(28)29-23-14-18-6-2-1-5-17(18)13-20(19)23/h3-4,7-8,13-15H,1-2,5-6,9-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJMKULKNFLREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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